molecular formula C15H18O6 B1236812 phomopsolide A CAS No. 97529-83-4

phomopsolide A

Cat. No.: B1236812
CAS No.: 97529-83-4
M. Wt: 294.3 g/mol
InChI Key: LJWPJGJLPBFTPH-UZXIAGNXSA-N
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Description

Phomopsolide A is a secondary metabolite derived from endophytic fungi, particularly within the genus Diaporthe. It was first isolated from Diaporthe sp. AC1, an endophyte of Artemisia argyi (Chinese mugwort), and has since been recognized for its broad-spectrum antimicrobial and antitumor activities . Structurally, this compound belongs to the phomopsolide family, characterized by a dihydropyranone core with a tigloyloxy group at C-4 and a pentenyl side chain at C-3. Its molecular formula is C₁₆H₂₂O₇, confirmed via NMR and HR-MS analyses .

Properties

CAS No.

97529-83-4

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

[(2S,3S)-2-[(Z)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5-,9-4+/t10?,12-,13-/m0/s1

InChI Key

LJWPJGJLPBFTPH-UZXIAGNXSA-N

SMILES

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C\C(=O)C(C)O

Canonical SMILES

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O

Synonyms

6(E)-phomopsolide A
phomopsolide A

Origin of Product

United States

Comparison with Similar Compounds

Key Bioactivities :

  • Antimicrobial Activity : Phomopsolide A inhibits plant pathogens (Fusarium graminearum, Botrytis cinerea) and human pathogens (Staphylococcus aureus, Mycobacterium tuberculosis) .
  • Anticancer Activity: It exhibits cytotoxicity against multiple cancer cell lines, including HepG2 (IC₅₀ = 84.0 µM), A549 (IC₅₀ = 36.7 µM), and MDA-MB-231 (IC₅₀ = 23.0 µM) . Notably, it shows potent activity against cervical adenocarcinoma (HeLa S3) and bladder cancer (UMUC-3) cells, with IC₅₀ values <10 µM .

This compound shares structural and functional similarities with other phomopsolides (B, C, D, E, F, G) and synthetic analogues. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Phomopsolides
Compound Structural Features Antimicrobial Activity Anticancer Activity (IC₅₀, µM)
This compound C-4 tigloyloxy, C-5 pentenyl, C-8 ketone Broad-spectrum: M. tuberculosis (moderate), S. aureus, B. subtilis HepG2 (84.0), A549 (36.7), MDA-MB-231 (23.0); HeLa S3, UMUC-3 (<10)
Phomopsolide B C-4 tigloyloxy, C-5 pentenyl, C-8 hydroxyl Active against Shigella dysenteriae (50 µg, 1.2 cm inhibition zone) HepG2 (36.71), MDA-MB-231 (26.21); inactive in HeLa and UMUC-3
Phomopsolide D C-4 tigloyloxy, C-5 pentenyl, C-8/C-9 hydroxylation Moderate antifungal activity Leukemia (IC₅₀ = 4 µM), melanoma (15 µM), colon (9 µM)
Phomopsolide E C-4 tigloyloxy, C-5 pentenyl, C-8 hydroxyl Weak activity compared to A and D Leukemia (16 µM), melanoma (24 µM), colon (18 µM)
Phomopsolide G Methylated derivative of phomopsolide F Moderate antifungal (F. graminearum), weak antibacterial (S. aureus) Weak cytotoxicity: HepG2 (89.91), A549 (107.65), MDA-MB-231 (53.97)
7-Oxa-Phomopsolide E Oxygen atom replaces C-7 in pyranone ring Not reported Leukemia (8 µM), melanoma (13 µM), colon (11 µM)
7-Aza-Phomopsolide E Nitrogen atom replaces C-7 in pyranone ring Not reported Leukemia (30 µM), melanoma (28 µM), colon (25 µM)
Key Findings :

Structural-Activity Relationships :

  • C-8 Oxidation State : this compound (C-8 ketone) exhibits broader anticancer activity than phomopsolide B (C-8 hydroxyl) .
  • C-7 Modifications : Synthetic analogues like 7-oxa-phomopsolide E show enhanced cytotoxicity (leukemia IC₅₀ = 8 µM) compared to phomopsolide E (IC₅₀ = 16 µM), highlighting the role of heteroatom substitution .
  • Methylation : Phomopsolide G (methylated at C-6) has reduced bioactivity compared to this compound, suggesting hydroxyl groups are critical for potency .

Antimicrobial Spectrum :

  • This compound outperforms phomopsolides B and G against M. tuberculosis and S. aureus .
  • Phomopsolide D shows moderate antifungal activity but lacks the broad-spectrum efficacy of this compound .

Anticancer Potency: Phomopsolide D and its 7-oxa analogue are the most cytotoxic, particularly in leukemia and colon cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phomopsolide A
Reactant of Route 2
phomopsolide A

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